molecular formula C7H13NO2 B6235416 rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol CAS No. 2696257-99-3

rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol

Cat. No.: B6235416
CAS No.: 2696257-99-3
M. Wt: 143.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol is a chiral compound with a complex structure that includes a hexahydro-furo-pyrrol ring system

Properties

CAS No.

2696257-99-3

Molecular Formula

C7H13NO2

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a furan derivative and an amine, followed by a series of cyclization and reduction steps to form the desired ring system. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with a similar ring structure but different functional groups.

    Tetrahydrofuran: Another solvent with a simpler ring structure.

    Pyrrolidine: A compound with a similar nitrogen-containing ring but lacking the furan component.

Uniqueness

rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol is unique due to its specific ring system and chiral centers, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.